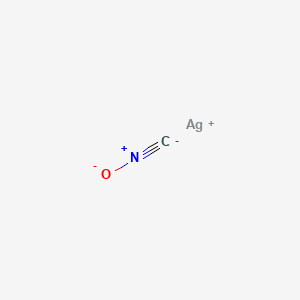CAgNO
Silver fulminate
CAS No.: 5610-59-3
Cat. No.: VC1585268
Molecular Formula: AgCNO
CAgNO
Molecular Weight: 149.885 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5610-59-3 |
|---|---|
| Molecular Formula | AgCNO CAgNO |
| Molecular Weight | 149.885 g/mol |
| IUPAC Name | silver;oxidoazaniumylidynemethane |
| Standard InChI | InChI=1S/CNO.Ag/c1-2-3;/q-1;+1 |
| Standard InChI Key | AZPZMMZIYMVPCK-UHFFFAOYSA-N |
| SMILES | [C-]#[N+][O-].[Ag+] |
| Canonical SMILES | [C-]#[N+][O-].[Ag+] |
Introduction
Chemical Composition and Structure
Molecular Identification
Silver fulminate is chemically identified by its formula AgCNO or CAgNO, with a molecular weight of 149.88500 and an exact mass of 148.90300 . It represents the silver salt of fulminic acid and is also known by several alternative names including "fulminating silver," "silver cyanate," and the historical alchemical name "Argentum Fulminans" . The compound's CAS number is registered as 5610-59-3, which serves as its unique identifier in chemical databases and literature . Though "fulminating silver" is sometimes used interchangeably with silver fulminate, it's important to note that this historical term may also refer to other silver-based explosives such as silver azide (AgN3), silver nitride (Ag3N), or decomposition products of Tollens' reagent . Silver fulminate specifically refers to the compound containing the fulminate anion.
Structural Characteristics
Silver fulminate demonstrates interesting structural complexity by occurring in two distinct polymorphic forms: an orthorhombic structure and a trigonal form with a rhombohedral lattice . The trigonal polymorph is particularly noteworthy as it consists of cyclic hexamers with the formula (AgCNO)6, revealing a molecular arrangement that contributes to its unique properties . Visually, silver fulminate appears as a white crystalline solid that forms distinctive small rosettes or star-shaped clusters when examined under magnification . This crystalline morphology is relevant to its handling properties, as larger crystal formations increase the compound's instability and sensitivity to detonation. The molecular structure of silver fulminate, particularly its polar surface area (PSA) of 23.06000, influences its chemical behavior and explosive characteristics .
Physical and Chemical Properties
Explosive Characteristics
The most defining characteristic of silver fulminate is its extraordinary explosive sensitivity, which significantly limits its practical applications. The compound is categorized as a primary explosive with a hazard classification of 1.1A, indicating its extreme danger and sensitivity . Silver fulminate becomes progressively more sensitive as it is aggregated, with even minuscule amounts presenting severe detonation risks . The compound's sensitivity is so extreme that detonation can be triggered by minimal stimuli including the touch of a falling feather, the impact of a single water droplet, or a small static discharge . These properties make silver fulminate impossible to aggregate in quantities larger than a few milligrams, as it will self-detonate under its own weight when exceeded . The compound's extraordinary sensitivity to heat, pressure, electricity (including static discharge from clothing), and almost any form of impact makes it one of the most unstable explosives known to science .
Synthesis and Preparation
Historical Synthesis Methods
Silver fulminate was first synthesized in 1800 by Edward Charles Howard during his extensive research project focused on preparing various fulminates . Howard's work represented a significant advancement in the understanding of primary explosives and established the foundation for future research into fulminate compounds. The traditional synthesis method involves a reaction between silver nitrate and ethanol in the presence of nitric acid . This historical approach requires careful control of reaction conditions to prevent premature detonation during the synthesis process. Early chemists who worked with this compound, including Howard, faced considerable dangers due to limited understanding of its extreme sensitivity, with many documented accidents occurring during research and production attempts throughout the 19th century .
Production Challenges
The production of silver fulminate presents extraordinary challenges due to its extreme sensitivity and the impossibility of safely handling it in commercially viable quantities. Unlike many other explosive compounds that can be stabilized through various formulations, silver fulminate cannot be mass-produced or transported in meaningful quantities because of its inherent instability and propensity for spontaneous detonation . The preparation process requires specialized laboratory equipment, extensive safety protocols, and highly trained personnel familiar with handling primary explosives . Even under ideal laboratory conditions, the yield must be kept minimal to prevent accumulation of dangerous quantities. The extreme sensitivity of silver fulminate means that even routine laboratory vibrations, temperature fluctuations, or static electricity can trigger detonation, making its synthesis one of the most hazardous procedures in chemical production . These production challenges explain why silver fulminate, despite its powerful explosive properties, has found very limited practical applications compared to other less sensitive explosives.
Historical Development and Applications
Military and Industrial Applications
Despite its extreme sensitivity, silver fulminate has found limited but significant applications in specialized military contexts. In 1885, detonators containing silver fulminate were developed to initiate picric acid explosives, representing one of the first practical applications of the compound . The Italian Navy notably adopted silver fulminate for specialized detonation systems, making it one of the few military organizations to employ this unstable compound in operational use . Unlike mercury fulminate, which became widely used in percussion caps and detonators due to its somewhat more manageable sensitivity, silver fulminate's extreme instability prevented its widespread adoption in military or industrial applications . The compound's inability to be safely aggregated, transported, or stored in useful quantities created insurmountable practical barriers to its large-scale implementation, despite its effectiveness as a primary explosive. These limitations have confined silver fulminate to extremely specialized applications where its unique properties outweigh the extraordinary handling challenges it presents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume